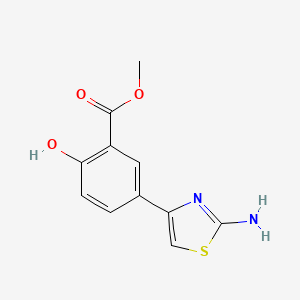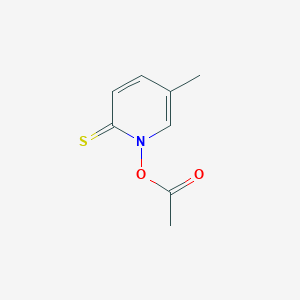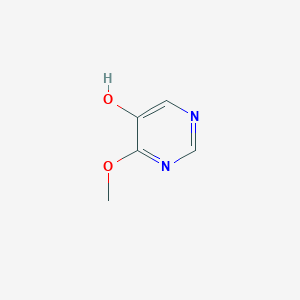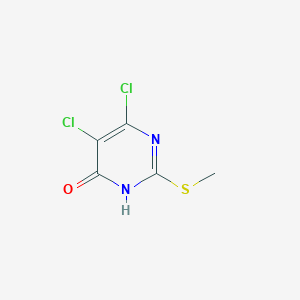
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two chlorine atoms at positions 5 and 6, a methylthio group at position 2, and a hydroxyl group at position 4 on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol typically involves the chlorination of 2-(methylthio)pyrimidin-4-ol. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle chlorinating agents and other hazardous chemicals .
化学反応の分析
Types of Reactions
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the hydroxyl group can undergo reduction to form the corresponding methoxy derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products formed from the oxidation of the methylthio group.
Reduction Products: Methoxy derivatives are formed from the reduction of the hydroxyl group.
科学的研究の応用
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5,6-Dichloro-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylthio group play a crucial role in binding to these targets, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(1H)-one
Uniqueness
5,6-Dichloro-2-(methylthio)pyrimidin-4-ol is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine atoms and the methylthio group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
特性
分子式 |
C5H4Cl2N2OS |
|---|---|
分子量 |
211.07 g/mol |
IUPAC名 |
4,5-dichloro-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H4Cl2N2OS/c1-11-5-8-3(7)2(6)4(10)9-5/h1H3,(H,8,9,10) |
InChIキー |
HVPMPUULCJJKIY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(C(=O)N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


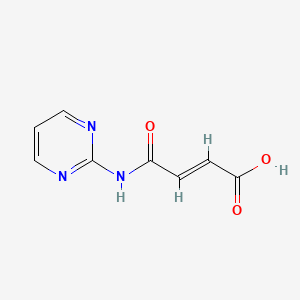
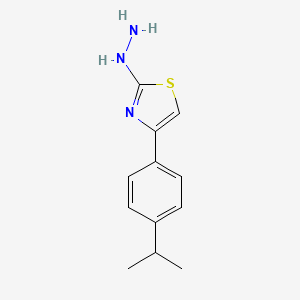
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)

![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
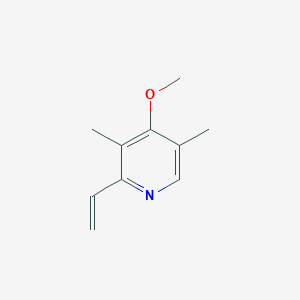

![8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
![tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B15054094.png)
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
![3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15054106.png)
